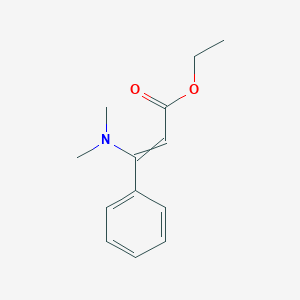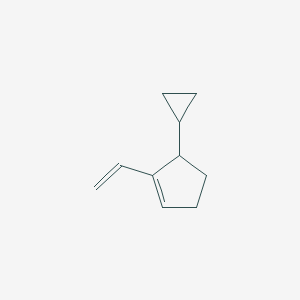![molecular formula C15H10Cl3NO5 B14376084 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride CAS No. 88230-51-7](/img/structure/B14376084.png)
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride is a chemical compound with the molecular formula C15H10Cl3NO5 and a molecular weight of 390.603 g/mol . This compound is characterized by its complex structure, which includes multiple chloro and nitro groups attached to a phenoxy backbone. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(4-chloro-2-nitrophenoxy)phenol with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, while the phenoxy groups can be oxidized under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride include other chlorinated and nitro-substituted phenoxy compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. For example:
2-Chloro-5-nitrobenzenesulfonyl chloride: Used in similar substitution reactions but has different industrial applications.
2-Chloro-5-nitrophenol: Another related compound with applications in organic synthesis and chemical research.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various scientific fields.
Propiedades
Número CAS |
88230-51-7 |
|---|---|
Fórmula molecular |
C15H10Cl3NO5 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[2-chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO5/c1-8(15(18)20)23-14-7-10(3-4-11(14)17)24-13-5-2-9(16)6-12(13)19(21)22/h2-8H,1H3 |
Clave InChI |
MATIRZFVMTVEAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)

methanone](/img/structure/B14376026.png)


![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)





![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
